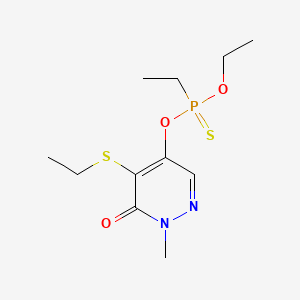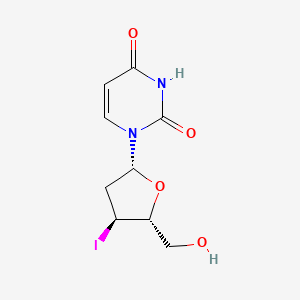
Uridine, 2',3'-dideoxy-3'-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,3’-dideoxy-3’-iodo-: is a modified nucleoside analog derived from uridine. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar and the presence of an iodine atom at the 3’ position. These structural modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of uridine, 2’,3’-dideoxy-3’-iodo- typically involves the selective removal of hydroxyl groups from uridine followed by the introduction of an iodine atom. One common method includes:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents such as triphenylphosphine and diethyl azodicarboxylate.
Industrial Production Methods: Industrial production of uridine, 2’,3’-dideoxy-3’-iodo- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Uridine, 2’,3’-dideoxy-3’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2’,3’-dideoxy-3’-azido-uridine or 2’,3’-dideoxy-3’-thiouridine can be formed.
Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the compound, which may have different biological activities.
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,3’-dideoxy-3’-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and as a reagent in organic synthesis.
Biology: Employed in studies of nucleic acid metabolism and as a probe for investigating DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of therapeutic agents targeting viral infections and cancer cells.
Industry: Utilized in the production of diagnostic reagents and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of uridine, 2’,3’-dideoxy-3’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The presence of the iodine atom and the absence of hydroxyl groups disrupt the formation of phosphodiester bonds, leading to the termination of nucleic acid chains. This property is particularly useful in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dideoxyuridine: Lacks the iodine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5’ position instead of the 3’ position.
2’,3’-Dideoxy-5-ethyluridine: Similar structure but with an ethyl group at the 5’ position.
Uniqueness: Uridine, 2’,3’-dideoxy-3’-iodo- is unique due to the specific placement of the iodine atom at the 3’ position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nucleoside analogs and enhances its utility in various research applications.
Eigenschaften
CAS-Nummer |
13040-01-2 |
|---|---|
Molekularformel |
C9H11IN2O4 |
Molekulargewicht |
338.10 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
HPCFWQGGUBDFHS-SHYZEUOFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)I |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
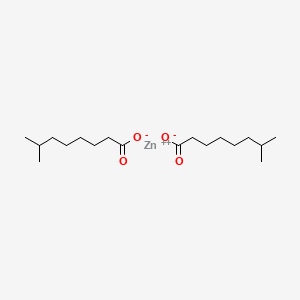
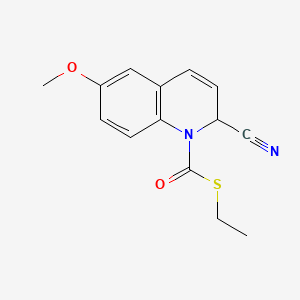

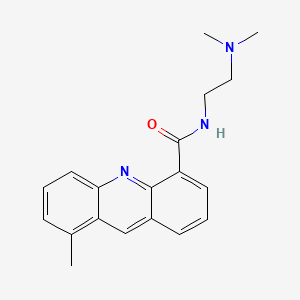
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
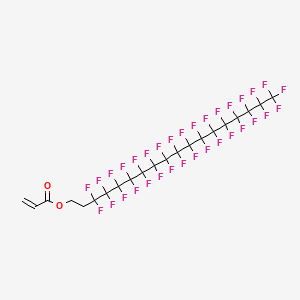
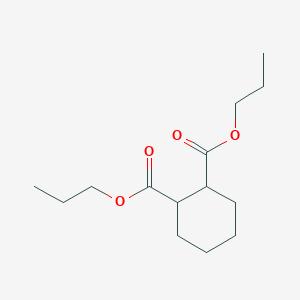

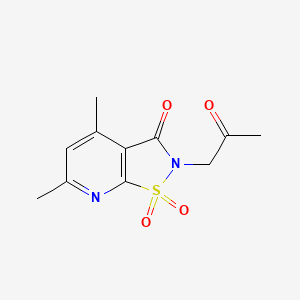
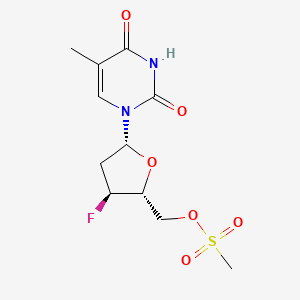

![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
